![molecular formula C9H15N3O3 B2608293 Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate CAS No. 2229488-54-2](/img/structure/B2608293.png)

Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

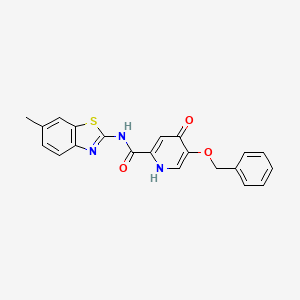

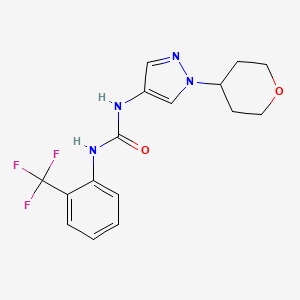

“Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate” is a complex organic compound. It likely contains an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The “tert-butyl” and “carbamate” groups are common in organic chemistry, with the former being a type of alkyl group and the latter being derived from carbamic acid .

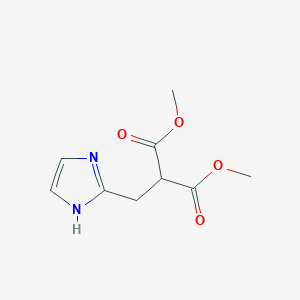

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the oxazole ring and various functional groups. Oxazole is a five-membered heterocyclic compound with one oxygen and one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Oxazole derivatives have been found to exhibit a wide range of biological activities, which could influence their reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For instance, oxazoles are typically stable liquids at room temperature with a boiling point around 69 °C .

科学的研究の応用

Synthesis of Ceftolozane

“Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate” is an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Synthesis of N-Boc-protected Anilines

“Tert-butyl carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry, as it allows for the protection of the amino group during reactions, preventing it from reacting undesirably.

Synthesis of Tetrasubstituted Pyrroles

“Tert-butyl carbamate” was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry due to their presence in many natural products and pharmaceuticals.

Synthesis of [1,2,4]triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Systems

The first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives, has been achieved by condensation of tert-butyl .

Synthesis of Aliphatic Poly(ester-carbonate)s

Amino-functionalized six-membered cyclic carbonate tert-butyl (2-oxo-1,3-dioxan-5-yl) carbamate (TBC) was synthesized with tert-Butyloxycarbonyl (Boc) as a protected group . This compound was used in the synthesis of new aliphatic poly(ester-carbonate)s bearing amino groups . These polymers have been examined extensively for their use as biodegradable and biocompatible polymers in the field of engineered tissues, medical devices, and drug delivery systems .

Synthesis of Amino Functionalized Six-membered Cyclic Carbonate

An attempt to find the proper conditions for copolymers bearing amino groups which protected by Boc-group was carried out . This is significant as it provides active sites for further modification such as crosslinking, grafting, attaching bioactive substances to satisfy more applications .

作用機序

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H2,10,12)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXWFJPNNHNPFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NO1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2608210.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2608213.png)

![4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2608216.png)

![4-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2608225.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2608228.png)